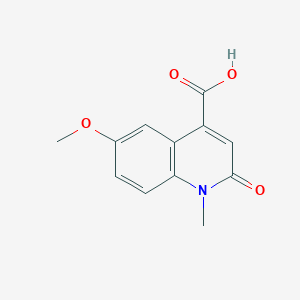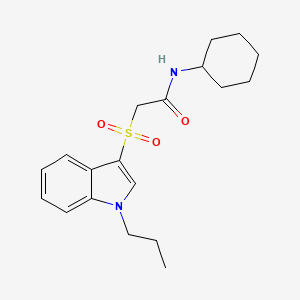
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of sulfonamides and is known to inhibit the activity of the bromodomain and extraterminal (BET) proteins, which play a crucial role in the regulation of gene expression.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves the inhibition of BET proteins, which are important epigenetic regulators of gene expression. BET proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. In addition, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one of the limitations of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide is its relatively low potency compared to other BET inhibitors. This may limit its effectiveness in certain types of cancer.
Zukünftige Richtungen
There are several future directions for the development of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide. One potential direction is the optimization of the synthetic route to improve the yield and scalability of the synthesis. Another direction is the development of more potent analogs of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide, which may be more effective in certain types of cancer. In addition, the combination of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide with other chemotherapeutic agents may be explored as a potential treatment option. Finally, the development of biomarkers to predict the response to N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide may be useful in identifying patients who are most likely to benefit from this treatment.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method was first reported by researchers from the University of Texas Southwestern Medical Center. The general synthetic pathway involves the reaction of 1-propylindole-3-carboxylic acid with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with p-toluenesulfonyl chloride to give the sulfonamide derivative. The final step involves the reaction of the sulfonamide intermediate with chloroacetyl chloride to form the desired product, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the elimination of cancer cells. In addition, N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,2-5,8-9,12,14H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPZAAPNDQKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
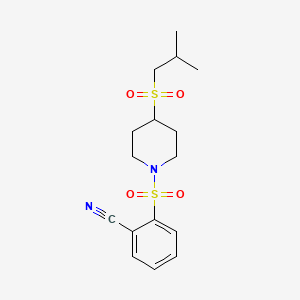
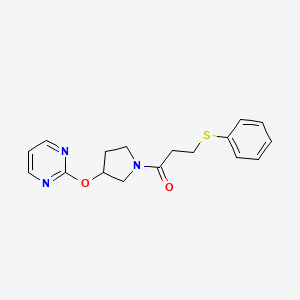
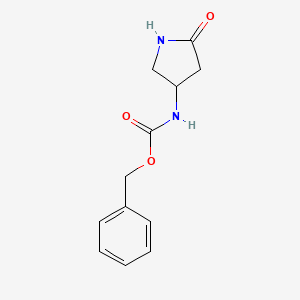

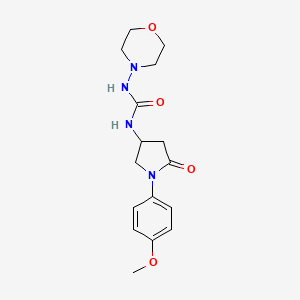
![Ethyl 3-{[(3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2405974.png)
![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
